molecular formula C10H9NO3S B13029596 Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate

Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate

Cat. No.: B13029596
M. Wt: 223.25 g/mol
InChI Key: SVZNDDIFRYDWIL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate is a chemical compound with a unique structure that combines a thieno[3,2-c]pyridine core with a methyl ester and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions result in neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thieno[3,2-c]pyridine core with a hydroxyl and methyl ester group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-5-4-15-8-6(10(13)14-2)3-11-9(12)7(5)8/h3-4H,1-2H3,(H,11,12)

InChI Key

SVZNDDIFRYDWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)NC=C2C(=O)OC

Origin of Product

United States

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